

# Apatinib: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Apatinib

Cat. No.: B1193564

[Get Quote](#)

**Apatinib**, also known as Rivoceranib, is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It has garnered significant attention in the field of oncology for its targeted anti-angiogenic properties. This technical guide provides an in-depth overview of **Apatinib**'s core chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

## Chemical and Physical Properties

**Apatinib** is available as a free base and as a mesylate salt. The mesylate form is commonly used in clinical formulations. The fundamental properties are summarized below.

Property	Apatinib (Free Base)	Apatinib Mesylate
Molecular Formula	C <sub>24</sub> H <sub>23</sub> N <sub>5</sub> O[1][2]	C <sub>25</sub> H <sub>27</sub> N <sub>5</sub> O <sub>4</sub> S[3][4][5][6][7]
Molecular Weight	397.47 g/mol [8]	493.58 g/mol [3][4][7][9]
CAS Number	811803-05-1[1]	1218779-75-9[3][7][10]
Synonyms	Rivoceranib, YN968D1[1][2]	Rivoceranib Mesylate, YN968D1[6][9]

## Mechanism of Action

**Apatinib**'s primary mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, **Apatinib** blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and new blood vessel formation, thereby suppressing tumor growth.[2]

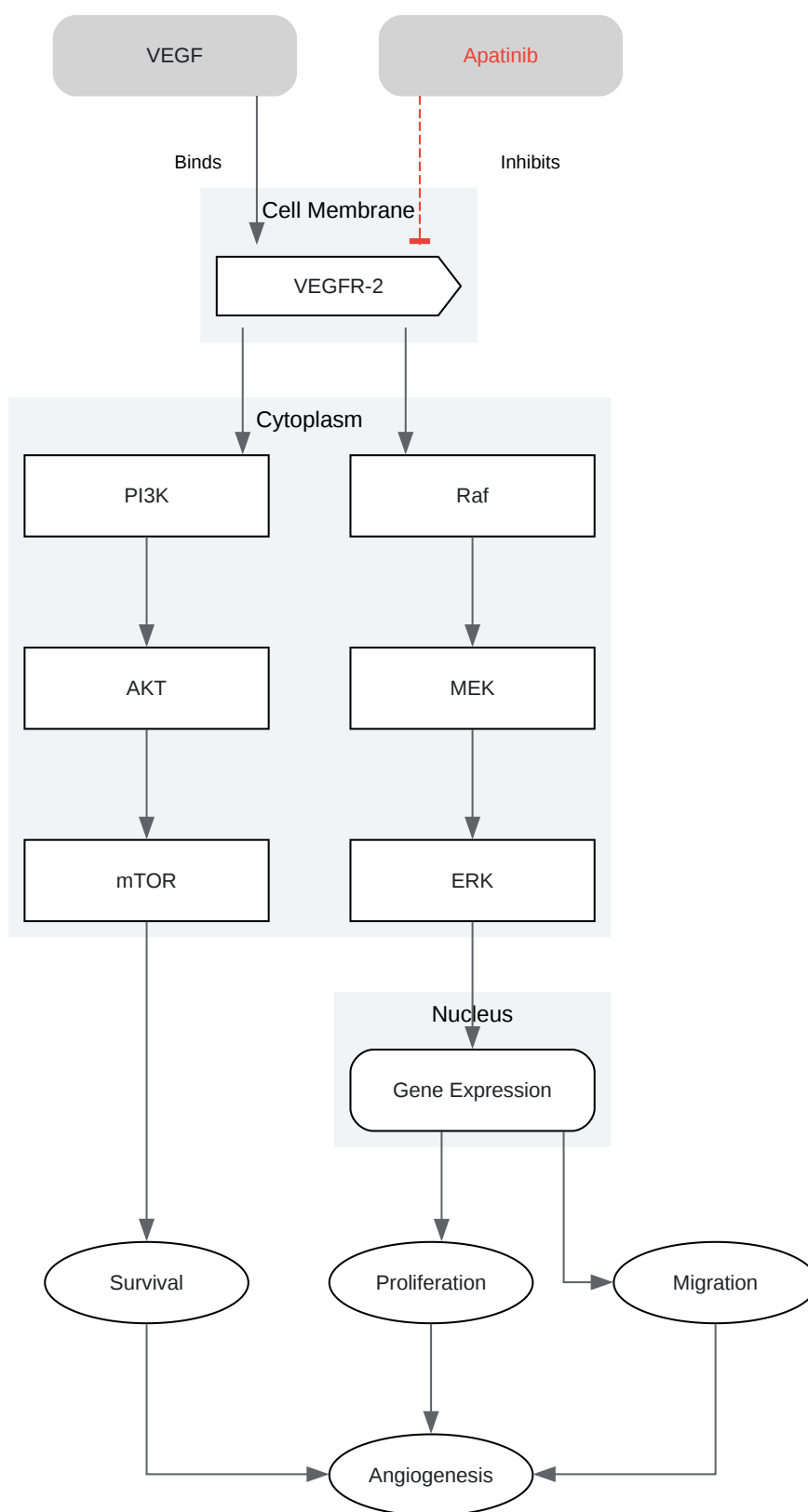
In addition to its potent activity against VEGFR-2, **Apatinib** also exhibits inhibitory effects on other tyrosine kinases, including c-Kit, RET, and c-Src.[8][9][11]

## Signaling Pathways

The inhibition of VEGFR-2 by **Apatinib** disrupts major signaling cascades crucial for cell proliferation and survival. The primary pathways affected are:

- **PI3K/AKT/mTOR Pathway:** This pathway is critical for cell survival, growth, and proliferation.
- **MAPK/ERK Pathway:** This cascade is involved in regulating cell proliferation and differentiation.

The following diagram illustrates the point of inhibition of **Apatinib** within the VEGFR-2 signaling cascade.



[Click to download full resolution via product page](#)

**Apatinib** inhibits VEGFR-2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

## Quantitative Data

### In Vitro Kinase Inhibitory Activity

**Apatinib** demonstrates high potency and selectivity for VEGFR-2.

Target Kinase	IC <sub>50</sub> (nM)
VEGFR-2	1[8][9][11][12]
RET	13[8][9][11][12]
c-Kit	429[8][9][11][12]
c-Src	530[11]

## Pharmacokinetic Parameters (Human Studies)

Pharmacokinetic properties of **Apatinib** have been evaluated in healthy volunteers and patients with solid tumors.

Parameter	Value	Condition
T <sub>max</sub> (Time to Peak Plasma Concentration)	3 - 4 hours	Single Dose[13]
t <sub>1/2</sub> (Elimination Half-life)	~9 hours	Single Dose[13]
CL/F (Apparent Clearance)	57.8 L/h	Population Estimate[14]
Vd/F (Apparent Volume of Distribution)	112.5 L	Population Estimate[14]

## Clinical Efficacy in Advanced Gastric Cancer

**Apatinib** has shown significant clinical activity in patients with advanced or metastatic gastric cancer. The data below is from various studies, including real-world settings.

Study Type	Line of Therapy	ORR (Objective Response Rate)	DCR (Disease Control Rate)	Median PFS (Progression-Free Survival)	Median OS (Overall Survival)
Real-world study[15]	1st, 2nd, 3rd+	16.76%	82.91%	5.32 months	9.76 months
Phase II trial (plus Irinotecan) [16]	2nd line	35.48%	61.29%	4.40 months	6.64 months
Real-world study (plus PD-1 inhibitors)[17]	Previously Treated	20.5%	69.2%	3.9 months	7.8 months
Prospective observational study[18]	Advanced/Metastatic	10.60%	61.92%	4.0 months	8.2 months
Real-world study (low-dose)[19]	Advanced	6.83%	56.89%	5.56 months	7.5 months

## Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of **Apatinib**.

### In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of **Apatinib** on recombinant human VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

- Recombinant Human VEGFR-2

- Kinase Buffer (e.g., 5x Kinase Buffer 1)
- ATP Solution (e.g., 500  $\mu$ M)
- Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))
- **Apatinib**
- Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® MAX)
- Anhydrous DMSO
- Solid White 96-well Assay Plates
- Nuclease-free Water

Procedure:

- Reagent Preparation:
  - Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
  - Prepare a stock solution of **Apatinib** in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
  - Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[\[20\]](#)
  - Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/ $\mu$ L).[\[20\]](#)
- Assay Execution:
  - Add the Master Mix to all wells of a 96-well plate.[\[21\]](#)
  - Add the **Apatinib** serial dilutions to the "Test Inhibitor" wells.
  - Add 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[\[21\]](#)

- Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[20]
- Incubate the plate at 30°C for 45 minutes.
- Detection:
  - Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[20]
  - Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[21]
  - Measure luminescence using a microplate reader.
- Data Analysis:
  - Subtract the average signal from the "Blank" wells from all other measurements.
  - Calculate the percent inhibition for each **Apatinib** concentration relative to the "Positive Control".
  - Plot the percent inhibition against the logarithm of **Apatinib** concentration and fit the data using a non-linear regression model to determine the IC<sub>50</sub> value.[21]

## Cell Proliferation Assay (CCK-8)

This assay determines the effect of **Apatinib** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer Cell Line (e.g., gastric, endothelial cells)
- Complete Culture Medium
- **Apatinib**
- Cell Counting Kit-8 (CCK-8)

- 96-well Cell Culture Plates

Procedure:

- Cell Seeding:
  - Seed cells into 96-well plates at a density of  $2 \times 10^4$  to  $5 \times 10^4$  cells per well and allow them to adhere overnight.[\[22\]](#)
- Treatment:
  - Treat the cells with various concentrations of **Apatinib** for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
- Detection:
  - Add 10  $\mu$ L of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[\[22\]](#)
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
  - Plot cell viability against **Apatinib** concentration to determine the IC<sub>50</sub> value.

## Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to measure changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following **Apatinib** treatment.

Materials:

- Cancer Cell Line
- **Apatinib**
- RIPA Lysis Buffer with Protease and Phosphatase Inhibitors



- BCA Protein Assay Kit
- SDS-PAGE Gels
- PVDF Membranes
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated Secondary Antibodies
- Enhanced Chemiluminescence (ECL) Substrate

#### Procedure:

- Cell Lysis:
  - Treat cells with **Apatinib** for the desired time.
  - Lyse the cells using RIPA buffer.[\[23\]](#)
  - Quantify protein concentration using a BCA assay.
- Electrophoresis and Transfer:
  - Separate equal amounts of protein lysate on an SDS-PAGE gel.[\[24\]](#)
  - Transfer the separated proteins to a PVDF membrane.[\[23\]](#)[\[24\]](#)
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.[\[23\]](#)
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[\[23\]](#)

- Detection:
  - Detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
  - Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

## Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of **Apatinib** on human tumors grown in immunocompromised mice.

Materials:

- Immunocompromised Mice (e.g., athymic nude or SCID)
- Human Cancer Cell Line
- Matrigel (optional)
- **Apatinib**
- Vehicle for Oral Gavage (e.g., 0.5% HPMC and 0.1% Tween 80 in sterile water)[25]

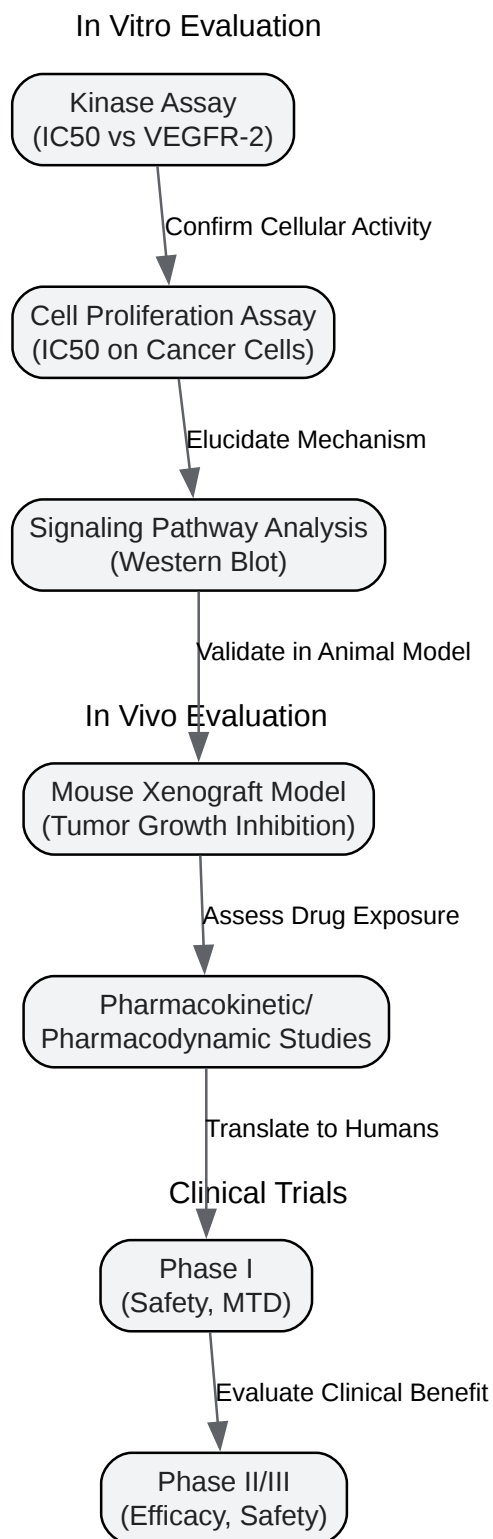
Procedure:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g.,  $3 \times 10^6$  cells in 200  $\mu$ L) into the flank of the mice.[26]
- Treatment Initiation:
  - Once tumors reach a palpable size (e.g., 50-200 mm<sup>3</sup>), randomize mice into treatment and control groups.[26][27]
- Drug Administration:

- Administer **Apatinib** (e.g., 60-120 mg/kg) or vehicle control to the mice daily via oral gavage.[28]
- Monitoring and Endpoint:
  - Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width<sup>2</sup>) / 2.[26][27]
  - Monitor mouse body weight as an indicator of toxicity.[27]
  - Sacrifice the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).[26]
- Data Analysis:
  - Plot the mean tumor volume over time for each group to assess treatment efficacy.

## General Experimental Workflow

The logical progression of **Apatinib** evaluation typically follows a path from initial in vitro screening to in vivo validation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. bocsci.com [bocsci.com]
- 4. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apatinib mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Rivoceranib Mesylate | C<sub>25</sub>H<sub>27</sub>N<sub>5</sub>O<sub>4</sub>S | CID 45139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Apatinib mesylate | 1218779-75-9 | FA145494 | Biosynth [biosynth.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. Effectiveness and Safety of Apatinib in Patients with Advanced or Metastatic Adenocarcinoma of Stomach or Gastroesophageal Junction: A Prospective Observation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness and safety of low-dose apatinib in advanced gastric cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Apatinib enhances chemosensitivity of ABT-199 in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. The inhibitory effect of apatinib on different small cell lung cancer cells and in lung cancer-bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Apatinib: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193564#molecular-formula-and-weight-of-apatinib]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)